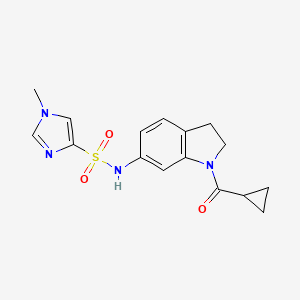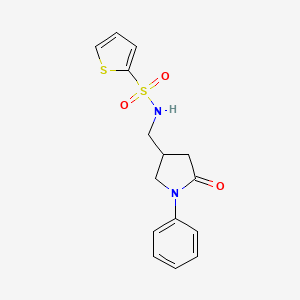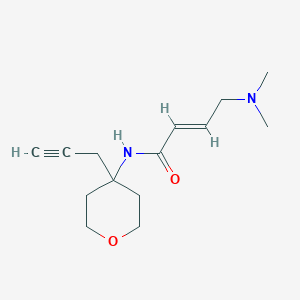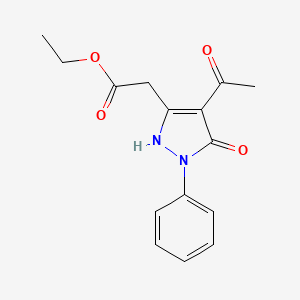![molecular formula C17H24N4O4 B2903590 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 941984-50-5](/img/structure/B2903590.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide is a synthetic organic compound notable for its structural complexity and potential applications across various scientific fields, including chemistry, biology, and medicine. This compound features a pyrido[2,3-d]pyrimidine core, a structural motif associated with numerous bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide typically involves multi-step procedures. One potential route might include:
Formation of the Pyrido[2,3-d]pyrimidine Core:
Condensation of ethyl acetoacetate with guanidine to form a pyrimidine intermediate.
Subsequent reaction with ethyl acetoacetate under acidic conditions yields the dihydropyrido[2,3-d]pyrimidine skeleton.
Functionalization:
Alkylation of the pyridine nitrogen and subsequent reaction with isopropylamine introduces the isopropylacetamide moiety.
Oxidation and reduction reactions as required to achieve the desired oxidation state.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions to ensure high yield and purity is crucial. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that stabilize intermediates and facilitate separations.
Temperature and Pressure: Controlled reaction environments to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the pyrido ring or ethyl side chain, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can occur at the carbonyl groups in the pyrimidine ring, commonly employing sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and ethyl groups offer sites for nucleophilic substitution, reacting with halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic media, hydrogen peroxide under controlled conditions.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction Products: Reduced forms with alkyl chains modified to alcohol or alkanes.
Substitution Products: Compounds with various substituents replacing the ethoxy or ethyl groups.
科学的研究の応用
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide finds applications across multiple research domains:
Chemistry: Used as a precursor in synthesizing more complex molecules, exploring reactivity, and studying structural dynamics.
Biology: Potential for use in biochemical assays, probing enzyme interactions due to its heterocyclic core.
Medicine: Investigated for pharmaceutical properties such as anti-cancer or anti-viral activities.
作用機序
Biological Mechanism
The biological activity of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide likely involves interaction with specific proteins or enzymes. Its mechanism of action may include:
Enzyme Inhibition: Binding to the active site of enzymes, thus hindering their activity.
Signal Modulation: Altering cellular pathways by interacting with signal molecules or receptors.
Molecular Targets and Pathways
Proteins/Enzymes: Potential targets may include kinases or other regulatory enzymes.
Cellular Pathways: Interference with pathways involving DNA synthesis or repair mechanisms.
類似化合物との比較
Similar Compounds
2-(5-methoxy-6-methyl-1-ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
2-(5-ethoxy-6-propyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
Highlighting Uniqueness
The distinct ethoxy and ethyl groups at the 5- and 6-positions, respectively, confer unique physicochemical properties to 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide, differentiating it from other pyrido[2,3-d]pyrimidine derivatives. These modifications may impact its solubility, stability, and reactivity, making it suitable for specific applications.
Hope this article meets your requirements! If there's anything else you'd like to explore, just let me know.
特性
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-6-11-8-18-15-13(14(11)25-7-2)16(23)21(17(24)20(15)5)9-12(22)19-10(3)4/h8,10H,6-7,9H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLBOUFUBVSZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2903509.png)
![6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2903510.png)

![1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2903514.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2903517.png)
![2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2903518.png)
![ethyl 4-chloro-3-methyl-5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-6,7-dihydro-1H-indole-2-carboxylate](/img/structure/B2903521.png)
![N-cyclopentyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2903523.png)
![1-[4-(Cyclohexylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2903525.png)
![N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903526.png)

